3-Methylidenebicyclo[3.2.1]octane
Overview
Description
3-Methylidenebicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C₉H₁₄. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which consists of a fused ring system with a methylene group at the third position. This structure imparts significant strain and reactivity to the molecule, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenebicyclo[3.2.1]octane typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0²,⁷]octan-3-one intermediate . The key steps include:
Intramolecular Diels-Alder Reaction: This step involves the cycloaddition of a diene and a dienophile within the same molecule, forming the bicyclic structure.
Cyclopropane Ring Opening: The tricyclic intermediate undergoes selective cleavage to yield the desired bicyclo[3.2.1]octane system.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenebicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of light or a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
3-Methylidenebicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound’s unique structure could be used in drug design and development, particularly in creating molecules with specific binding properties.
Industry: It may find applications in the synthesis of complex organic molecules, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methylidenebicyclo[3.2.1]octane exerts its effects is primarily through its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form new functional groups, altering its chemical properties and reactivity.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: This compound shares the same bicyclic framework but lacks the methylene group at the third position.
Tricyclo[3.2.1.0²,⁷]octane: This compound has an additional ring, making it more strained and reactive.
Carvone-derived Bicyclo[3.2.1]octane: Derived from carvone, this compound has similar structural features but different functional groups.
Uniqueness: 3-Methylidenebicyclo[3.2.1]octane is unique due to its methylene group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
3-methylidenebicyclo[3.2.1]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-7-4-8-2-3-9(5-7)6-8/h8-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYMMAAJCRPGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C2)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964114 | |
Record name | 3-Methylidenebicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4877-39-8 | |
Record name | 3-Methylenebicyclo(3.2.1)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004877398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylidenebicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylidenebicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.